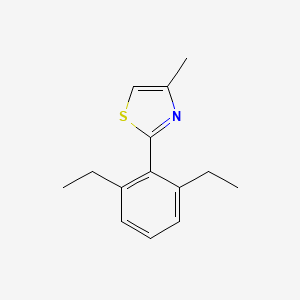
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of a 2,6-diethylphenyl group and a 4-methyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole typically involves the reaction of 2,6-diethylphenyl isothiocyanate with α-bromoacetone under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions generally include the use of a solvent such as ethanol or acetonitrile and a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Diethylphenyl isothiocyanate: A precursor in the synthesis of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole.
2,6-Diethylphenyl isocyanate: Another related compound with different reactivity and applications.
2,6-Dimethylphenyl isocyanate: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a diethylphenyl group and a methyl group on the thiazole ring differentiates it from other thiazole derivatives, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
832155-11-0 |
|---|---|
分子式 |
C14H17NS |
分子量 |
231.36 g/mol |
IUPAC名 |
2-(2,6-diethylphenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C14H17NS/c1-4-11-7-6-8-12(5-2)13(11)14-15-10(3)9-16-14/h6-9H,4-5H2,1-3H3 |
InChIキー |
QCMPVRDKGHMMOB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


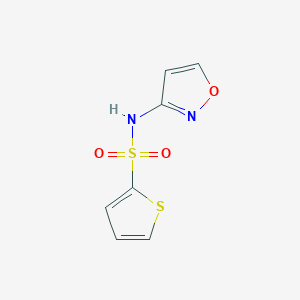
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
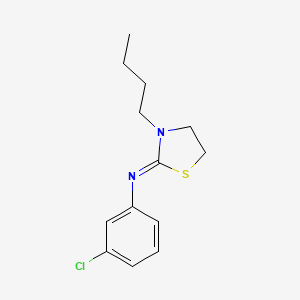
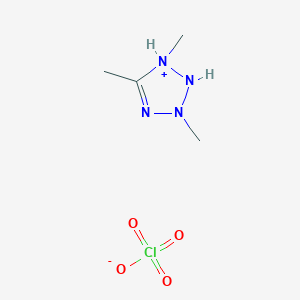
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

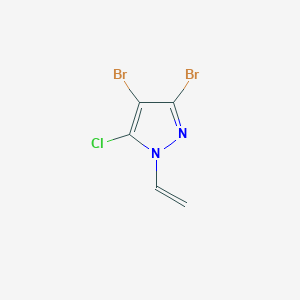
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
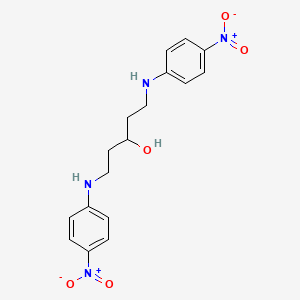
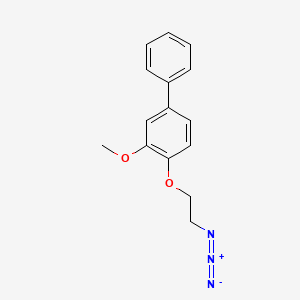
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
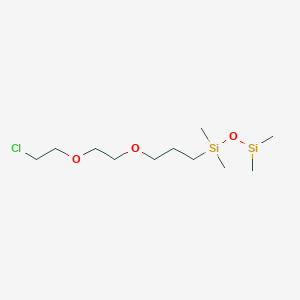

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
